

12-Oxo-Leukotriene B4: An In-Depth Technical Guide for Researchers

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An Overview of the Arachidonic Acid Metabolite in Inflammation and Drug Development

Introduction

12-oxo-Leukotriene B4 (12-oxo-LTB4) is a significant metabolite of arachidonic acid, emerging from the lipoxygenase (LOX) pathway. As a downstream product of the potent proinflammatory mediator Leukotriene B4 (LTB4), 12-oxo-LTB4 plays a crucial role in the complex network of inflammatory responses. This technical guide provides a comprehensive overview of 12-oxo-LTB4 for researchers, scientists, and drug development professionals. It details its biosynthesis, metabolism, signaling pathways, and biological functions, with a focus on quantitative data and experimental methodologies.

Biosynthesis and Metabolism of 12-oxo-LTB4

The formation of 12-oxo-LTB4 is intricately linked to the metabolic cascade of arachidonic acid. Upon cellular stimulation, arachidonic acid is released from the plasma membrane and is metabolized by 5-lipoxygenase (5-LOX) to form LTA4. LTA4 is then converted to the potent chemoattractant LTB4. 12-oxo-LTB4 is subsequently generated from LTB4 through an enzymatic oxidation step.

The key enzyme responsible for the conversion of LTB4 to 12-oxo-LTB4 is Leukotriene B4 12-hydroxydehydrogenase (LTB4 12-HDH), also known as Prostaglandin reductase 1 (PTGR1).[1] [2] This enzyme catalyzes the NADP+-dependent oxidation of the 12-hydroxyl group of LTB4 to a ketone.[1]

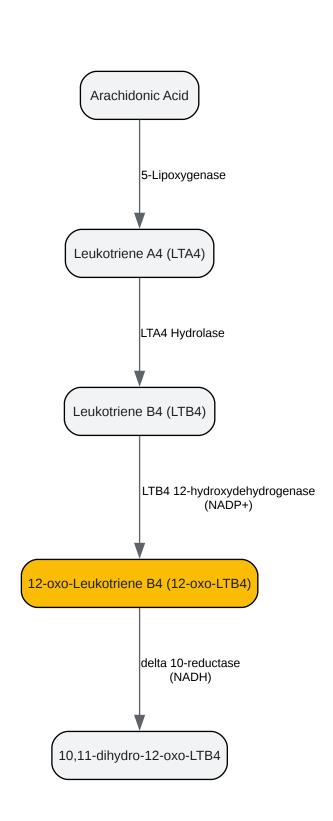


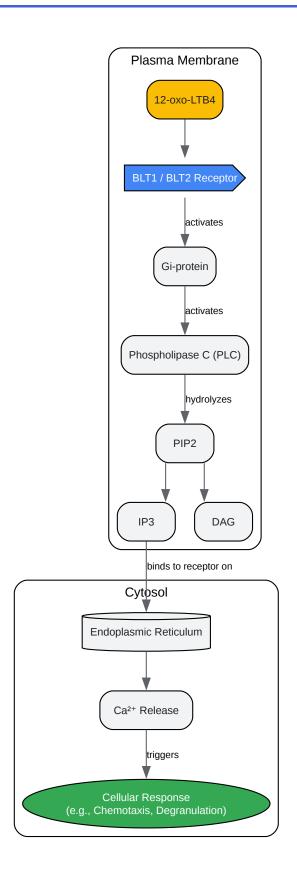




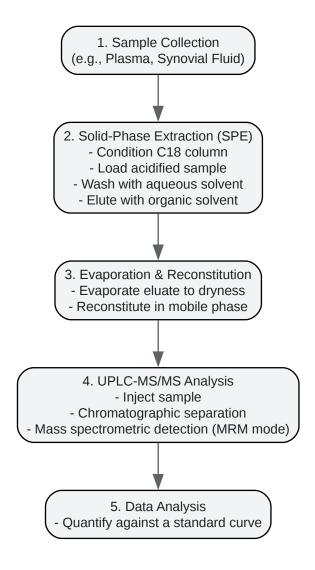
The metabolism of 12-oxo-LTB4 proceeds further through the action of a cytosolic delta 10-reductase, which reduces the double bond at position 10,11 to form 10,11-dihydro-12-oxo-LTB4.











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